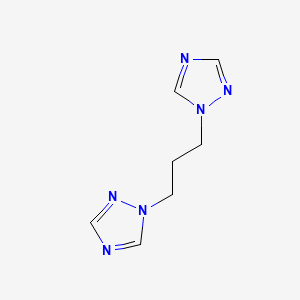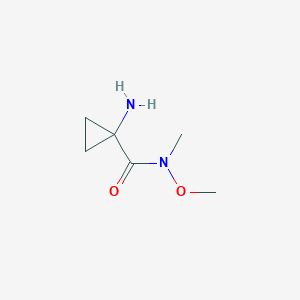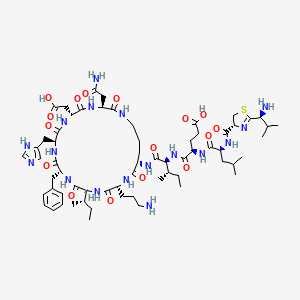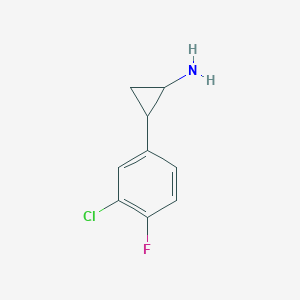
Ticagrelor Impurity 63
Vue d'ensemble
Description
Ticagrelor Impurity 63, also known as (1R,2S)-2-(3,5-difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate, is a compound related to Ticagrelor . Ticagrelor is a medication used as an antiplatelet agent to prevent blood clots in individuals who have had certain cardiovascular events .
Synthesis Analysis
The synthesis of Ticagrelor involves a four-step reaction. Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology .Molecular Structure Analysis
The molecular structure of Ticagrelor Impurity 63 is C9H9F2N : C8H8O3 . The elemental composition for m/z = 774.4158 with a -4.1ppm error is C41H56N7O8 .Chemical Reactions Analysis
The synthesis of Ticagrelor involves a series of chemical reactions. The critical step to prepare intermediate 5 was optimized using the response surface methodology . The reaction product formed is found to be the 4,5-Dihydroisoxazole Derivative .Applications De Recherche Scientifique
Drug Substance Analysis
Ticagrelor Impurity 63 has been identified and characterized in the Ticagrelor drug substance . The impurities in the Ticagrelor crude sample have been isolated using high-performance liquid chromatography (HPLC) and characterized using spectral data (NMR, IR, and MS) . This application is crucial for ensuring the purity and safety of the drug substance.
Synthetic Impurity Characterization
The impurity has been studied systematically in reactions between Ticagrelor and nitrosating agents . The reaction product formed is found to be the 4,5-Dihydroisoxazole Derivative . This application is important for understanding the stability of the drug and potential degradation pathways.
Pharmacological Research
Ticagrelor, the parent compound of Ticagrelor Impurity 63, is a nucleoside analogue used in the treatment of heart attacks, myocardial infarction, and other pulmonary diseases . Studying the impurities of such a critical drug can provide insights into its pharmacokinetics and pharmacodynamics.
Immunological Probe Development
A fluorescence quenching-based immunological probe has been developed for fast monitoring of Ticagrelor, which could potentially include its impurities . This application is significant for real-time monitoring of drug levels in patients’ blood, which can guide dosage adjustments and prevent adverse reactions.
Quality Control in Pharmaceutical Manufacturing
The impurity is monitored as part of quality control in pharmaceutical manufacturing . Ensuring low levels of impurities is crucial for maintaining the efficacy of the drug and minimizing potential side effects.
Preoperative Guidance
The swift detection of Ticagrelor, including its impurities, holds promise for enhancing individualized drug administration, preventing adverse reactions, and providing preoperative guidance . This is particularly important for patients undergoing surgery, as Ticagrelor’s platelet aggregation inhibitory effects can potentially result in tissue bleeding .
Mécanisme D'action
Mode of Action
Ticagrelor is a P2Y12 receptor antagonist . It inhibits the receptor’s activity, thereby preventing platelet aggregation .
Biochemical Pathways
Ticagrelor, the parent compound, inhibits theNLRP3 inflammasome . This inhibition occurs independently of its classic inhibitory effect on the P2Y12 signaling pathway . Ticagrelor attenuates the oligomerization of apoptosis-associated speck-like protein containing a CARD (ASC) by blocking chloride efflux .
Pharmacokinetics
Ticagrelor exhibits predictable linear pharmacokinetics in healthy volunteers and patients with atherosclerosis, stable coronary artery disease (cad), and acs . Food status and body weight significantly influence clearance .
Result of Action
The parent compound ticagrelor inhibits platelet aggregation, suppresses inflammation, reinforces adenosine function, and enhances cardiovascular protection .
Action Environment
Ticagrelor is water-soluble and hydrolytically stable . In the natural environment, Ticagrelor is expected to partition into aquatic sediments and undergo significant degradation .
Safety and Hazards
Orientations Futures
Ticagrelor impurities reference standards are useful in pharmaceutical research. They are useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies. It is also useful in the identification of unknown impurities and the assessment of genotoxic potential .
Propriétés
IUPAC Name |
2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-5(1-2-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRBLOZQQJVBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3322510.png)
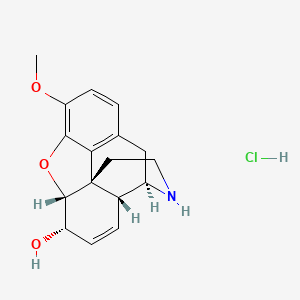
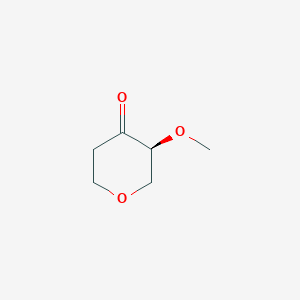
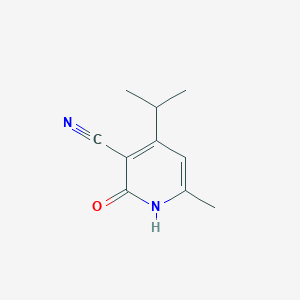
![2-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B3322546.png)
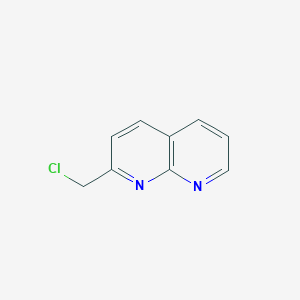

![2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline](/img/structure/B3322575.png)


